molecular formula C14H12N2O B168604 5-Methoxy-2-phenyl-2H-indazole CAS No. 120455-03-0

5-Methoxy-2-phenyl-2H-indazole

Cat. No. B168604
M. Wt: 224.26 g/mol
InChI Key: CTSQKXPWFOXOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-phenyl-2H-indazole is a chemical compound that belongs to the indazole family. It is a potent and selective agonist of the cannabinoid receptor CB1. The compound has gained significant attention from researchers due to its potential medical applications.

Mechanism Of Action

5-Methoxy-2-phenyl-2H-indazole acts as a selective agonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of the CB1 receptor leads to a decrease in the release of neurotransmitters such as glutamate, GABA, and dopamine. This results in the modulation of neuronal activity, leading to the observed physiological effects of 5-Methoxy-2-phenyl-2H-indazole.

Biochemical And Physiological Effects

The physiological effects of 5-Methoxy-2-phenyl-2H-indazole include analgesia, anti-inflammatory activity, and neuroprotection. The compound has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to protect neurons from oxidative stress and inflammation-induced damage.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Methoxy-2-phenyl-2H-indazole in lab experiments include its high potency and selectivity for the CB1 receptor. This allows for more precise manipulation of the endocannabinoid system. However, the compound has a short half-life and is rapidly metabolized in vivo, which can limit its efficacy in certain experiments.

Future Directions

Future research on 5-Methoxy-2-phenyl-2H-indazole could focus on its potential use in the treatment of various neurological and psychiatric disorders. The compound's anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of conditions such as Alzheimer's disease and multiple sclerosis. Additionally, further investigation into the compound's mechanism of action could lead to the development of more potent and selective CB1 receptor agonists.

Synthesis Methods

The synthesis of 5-Methoxy-2-phenyl-2H-indazole involves the reaction of 2-phenylindole with methoxypropionyl chloride in the presence of a base. The reaction produces 5-Methoxy-2-phenyl-2H-indazole as a white solid with a yield of 60-70%.

Scientific Research Applications

5-Methoxy-2-phenyl-2H-indazole has been extensively studied for its potential medical applications. It has been found to have anti-inflammatory, neuroprotective, and analgesic properties. The compound has also been investigated for its potential use in the treatment of obesity, anxiety, and depression.

properties

CAS RN

120455-03-0

Product Name

5-Methoxy-2-phenyl-2H-indazole

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-methoxy-2-phenylindazole

InChI

InChI=1S/C14H12N2O/c1-17-13-7-8-14-11(9-13)10-16(15-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

CTSQKXPWFOXOMS-UHFFFAOYSA-N

SMILES

COC1=CC2=CN(N=C2C=C1)C3=CC=CC=C3

Canonical SMILES

COC1=CC2=CN(N=C2C=C1)C3=CC=CC=C3

synonyms

5-METHOXY-2-PHENYL-2H-INDAZOLE

Origin of Product

United States

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